molecular formula C9H4Cl2O2 B3056235 3-(2,4-Dichlorophenyl)prop-2-ynoic acid CAS No. 6974-65-8

3-(2,4-Dichlorophenyl)prop-2-ynoic acid

Cat. No.: B3056235
CAS No.: 6974-65-8
M. Wt: 215.03 g/mol
InChI Key: OSHXQMWUABGGBV-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorophenyl)prop-2-ynoic acid is a chemical compound with the molecular formula C9H4Cl2O2 . It contains a total of 17 bonds, including 13 non-H bonds, 8 multiple bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, and 1 hydroxyl group .


Molecular Structure Analysis

The molecular structure of this compound includes a six-membered aromatic ring with two chlorine atoms at the 2nd and 4th positions . It also contains a prop-2-ynoic acid group attached to the phenyl ring . The compound has a total of 17 bonds, including 1 double bond and 1 triple bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the search results. For comprehensive information, it is recommended to refer to material safety data sheets (MSDS) or similar resources .

Mechanism of Action

DCPA inhibits the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is essential for the biosynthesis of carotenoids and plastoquinones in plants. The inhibition of HPPD leads to the accumulation of toxic intermediates, which ultimately results in the death of the plant. DCPA is effective against a broad spectrum of weeds, including annual and perennial grasses, broadleaf weeds, and sedges.
Biochemical and Physiological Effects
DCPA has been shown to have a range of biochemical and physiological effects on plants. It inhibits the biosynthesis of carotenoids, which are essential for photosynthesis and plant growth. DCPA also affects the production of reactive oxygen species (ROS) in plants, which can lead to oxidative stress and cell death. In addition, DCPA has been shown to affect the activity of enzymes involved in the metabolism of carbohydrates, amino acids, and lipids in plants.

Advantages and Limitations for Lab Experiments

DCPA is a widely used herbicide in laboratory experiments due to its effectiveness in controlling a broad spectrum of weeds. It is also relatively inexpensive and easy to obtain. However, DCPA has some limitations for laboratory experiments. It is highly toxic to aquatic organisms and can contaminate soil and water, making it difficult to use in experiments that require a controlled environment. In addition, DCPA has a short half-life in soil, which can affect the accuracy of experiments that require long-term exposure to herbicides.

Future Directions

There are several future directions for research on DCPA. One area of research is the development of new herbicides that are more effective and have fewer environmental impacts than DCPA. Another area of research is the study of the long-term effects of herbicides on soil microorganisms and the environment. Finally, there is a need for research on the development of new techniques for the detection and removal of herbicides from soil and water.

Scientific Research Applications

DCPA is widely used in scientific research to study the effects of herbicides on plants and the environment. It is used to determine the mechanism of action of herbicides and their effects on plant growth and development. DCPA is also used to study the impact of herbicides on soil microorganisms and their potential for environmental contamination.

Safety and Hazards

The safety and hazards associated with 3-(2,4-Dichlorophenyl)prop-2-ynoic acid are not explicitly mentioned in the search results. As with all chemicals, appropriate safety measures should be taken when handling this compound. For detailed safety information, it is recommended to refer to the compound’s MSDS .

Properties

IUPAC Name

3-(2,4-dichlorophenyl)prop-2-ynoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2O2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1,3,5H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSHXQMWUABGGBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C#CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10281383
Record name 3-(2,4-dichlorophenyl)prop-2-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10281383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6974-65-8
Record name NSC21477
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21477
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(2,4-dichlorophenyl)prop-2-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10281383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 19.2 g (50.94 mmol) of 2,3-dibromo-3-(2,4-dichlorophenyl)propanecarboxylic acid in 130 mL of tert-butanol is combined batchwise with a total of 22.86 (203.78 mmol) of potassium tert-butoxide, so that the temperature does not exceed 40° C. Then the mixture is stirred for another 90 minutes at this temperature. The reaction mixture is poured into 2N hydrochloric acid and the precipitate is taken up in ethyl acetate. The organic phase is extracted three times with water and dried over sodium sulfate. The desiccant is filtered off and the solvent is distilled off. The residue is dried in the circulating air dryer at 80° C. Yield: 9.73 g (88.8% of theory); melting point: 168° C.-171° C.; C9H4Cl2O2 (M=215.03); Rf value: 0.5 (silica gel, dichloromethane/ethanol/glacial acetic acid (10:1:0.1)).
Name
2,3-dibromo-3-(2,4-dichlorophenyl)propanecarboxylic acid
Quantity
19.2 g
Type
reactant
Reaction Step One
[Compound]
Name
22.86
Quantity
203.78 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
130 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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